molecular formula C7H9ClN2O2 B12597207 (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide CAS No. 637018-79-2

(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide

Cat. No.: B12597207
CAS No.: 637018-79-2
M. Wt: 188.61 g/mol
InChI Key: MZDGWSZDVNMGRC-YFKPBYRVSA-N
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Description

(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is a chemical compound with a unique structure that includes a chloroacetyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide typically involves the reaction of a pyrrole derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(Chloroacetyl)-2,5-dihydro-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

637018-79-2

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

(2S)-1-(2-chloroacetyl)-2,5-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C7H9ClN2O2/c8-4-6(11)10-3-1-2-5(10)7(9)12/h1-2,5H,3-4H2,(H2,9,12)/t5-/m0/s1

InChI Key

MZDGWSZDVNMGRC-YFKPBYRVSA-N

Isomeric SMILES

C1C=C[C@H](N1C(=O)CCl)C(=O)N

Canonical SMILES

C1C=CC(N1C(=O)CCl)C(=O)N

Origin of Product

United States

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